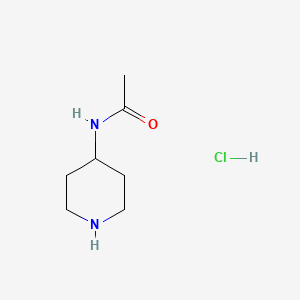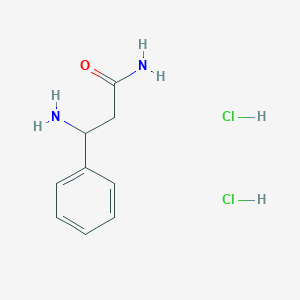
tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a bromo-substituted pyrrole moiety attached to a piperazine ring, which is further esterified with tert-butyl carboxylate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of 4-bromo-1H-pyrrole-2-carboxylic acid: This can be achieved through the bromination of 1H-pyrrole-2-carboxylic acid using bromine in the presence of a suitable catalyst.
Activation of the carboxylic acid: The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Coupling with piperazine: The activated acid chloride is then reacted with piperazine to form the piperazine derivative.
Esterification: Finally, the carboxylic acid group is esterified with tert-butanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo-substituted pyrrole moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to hydrogen, resulting in the formation of a hydrogenated pyrrole derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as alkyl lithium compounds (e.g., n-butyllithium) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-bromo-1H-pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 4-bromo-1H-pyrrole-2-carboxylic acid derivatives with reduced bromine content.
Substitution: Formation of various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine: Tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate may be explored for its therapeutic potential. Its ability to interact with biological targets can lead to the development of new pharmaceuticals.
Industry: In the chemical industry, this compound is used in the production of various agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for large-scale industrial applications.
Mecanismo De Acción
The mechanism by which tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate exerts its effects depends on its molecular targets and pathways. The bromo-substituted pyrrole moiety can interact with specific enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: This compound is structurally similar but features a pyrazole ring instead of a pyrrole ring.
1-tert-butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate: This compound has a similar pyrrole core but differs in the substitution pattern and functional groups.
Uniqueness: Tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical transformations and biological interactions.
Propiedades
IUPAC Name |
tert-butyl 4-(4-bromo-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(20)18-6-4-17(5-7-18)12(19)11-8-10(15)9-16-11/h8-9,16H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQXIRKTUXCWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7852759.png)

![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B7852768.png)



![2-[5-(1-benzothiophen-2-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7852821.png)
![[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate](/img/structure/B7852826.png)



![(4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B7852859.png)


